Methyl 2-(4-cyanophenyl)-2-methylpropanoate
Overview
Description
“Methyl 2-(4-cyanophenyl)-2-methylpropanoate” is a complex organic compound. It likely contains a cyanophenyl group (a phenyl group with a cyano substituent), a methylpropanoate group (a propanoate ester with a methyl substituent), and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, a compound named “methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate” was synthesized following the Morita-Baylis-Hillman reaction scheme .Scientific Research Applications
1. Photopolymerization Applications
Methyl 2-(4-cyanophenyl)-2-methylpropanoate is utilized in photopolymerization processes. For instance, a study by Guillaneuf et al. (2010) discusses a compound with a chromophore group linked to an aminoxyl function, which decomposes under UV irradiation to generate radicals, significantly altering the photophysical or photochemical properties of the starting chromophore. This compound demonstrates efficiency comparable to conventional photoinitiators when used in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).
2. Synthesis of Pharmaceutical Compounds
This compound plays a role in the synthesis of various pharmaceutical compounds. For example, the synthesis and characterization of amide derivatives of dexibuprofen involve derivatives of methyl 2-(4-cyanophenyl)-2-methylpropanoate. These compounds exhibit significant binding with DNA, which is crucial for pharmacological applications (Arshad et al., 2017).
3. Catalytic Asymmetric Synthesis
Research by Sörgel et al. (2008) presents the use of this compound in the asymmetric 1,4-addition of arylboronic acids to achieve high yields of products with high enantioselectivity. This method is applied in the asymmetric synthesis of certain pharmaceuticals, showcasing the versatility of methyl 2-(4-cyanophenyl)-2-methylpropanoate in catalytic asymmetric transformations (Sörgel et al., 2008).
4. Liquid-Phase Synthesis Applications
In a study by Huang et al. (2007), an efficient liquid-phase synthesis method using this compound to produce 2-methyl-2-aryloxypropanoic acid derivatives is described. This process highlights its application in synthesizing compounds with high purity and good yields, essential for industrial and pharmaceutical contexts (Huang et al., 2007).
5. Photophysical Property Studies
The compound is also significant in the study of photophysical properties. Kim et al. (2021) synthesized derivatives of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, including methyl 2-(4-cyanophenyl)-2-methylpropanoate, to investigate unique characters in luminescence properties depending on substituted groups (Kim et al., 2021).
properties
IUPAC Name |
methyl 2-(4-cyanophenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCALCDCZITJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272321 | |
Record name | Methyl 4-cyano-α,α-dimethylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-cyanophenyl)-2-methylpropanoate | |
CAS RN |
444807-47-0 | |
Record name | Methyl 4-cyano-α,α-dimethylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444807-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-cyano-α,α-dimethylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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